![molecular formula C13H4BrF6NO3 B13428581 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a nitro group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-2,6-difluorobenzotrifluoride
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C13H4BrF6NO3 |
|---|---|
Peso molecular |
416.07 g/mol |
Nombre IUPAC |
2-bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C13H4BrF6NO3/c14-10-6(15)1-2-9(21(22)23)12(10)24-11-7(16)3-5(4-8(11)17)13(18,19)20/h1-4H |
Clave InChI |
GBCKHSDLXMQPMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


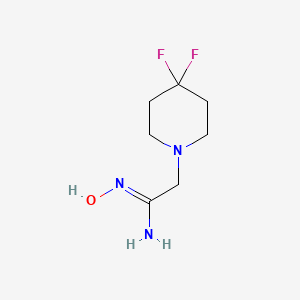
![2-ethylbutyl (2R)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13428502.png)
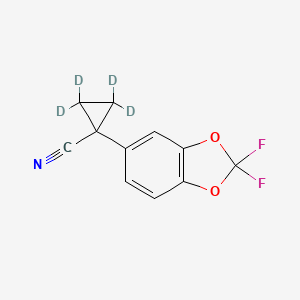
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428519.png)
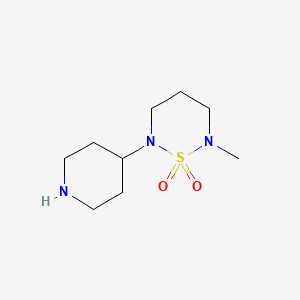
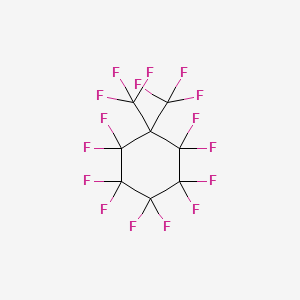
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)


![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)
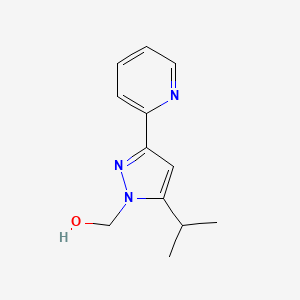
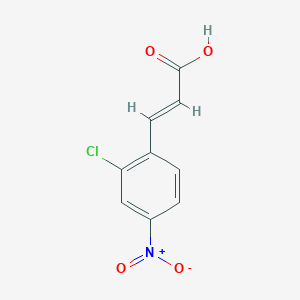
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
